molecular formula C20H31N5O B5321205 N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5321205
M. Wt: 357.5 g/mol
InChI Key: JAPVYLLLFVUZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-40411813, is a novel and selective positive allosteric modulator of the dopamine D2 receptor. This compound has shown potential in the treatment of schizophrenia and other neuropsychiatric disorders.

Mechanism of Action

N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide acts as a positive allosteric modulator of the dopamine D2 receptor, which is a key target for the treatment of neuropsychiatric disorders. By binding to a specific site on the receptor, this compound enhances the activity of dopamine signaling in the prefrontal cortex, leading to improved cognitive and emotional processing.
Biochemical and Physiological Effects:
In addition to its effects on dopamine signaling, this compound has been shown to modulate other neurotransmitter systems, including glutamate and serotonin. This compound has also been shown to enhance neuroplasticity, which is the brain's ability to adapt and change in response to experience.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide is its selectivity for the dopamine D2 receptor, which reduces the risk of off-target effects. However, this compound has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.

Future Directions

Future research on N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide should focus on its potential therapeutic benefits in humans with neuropsychiatric disorders. This may involve clinical trials to assess the safety and efficacy of this compound, as well as studies to elucidate its mechanisms of action and optimize its pharmacological properties. Additionally, further studies are needed to explore the potential of this compound as a tool for understanding the neurobiology of neuropsychiatric disorders.

Synthesis Methods

The synthesis of N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the preparation of the 5,6-dimethylpyrimidin-4-amine intermediate, the formation of the bipiperidine ring, and the introduction of the cyclopropyl group. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models of schizophrenia and other neuropsychiatric disorders. In animal studies, this compound has been shown to enhance the activity of dopamine neurons in the prefrontal cortex, which is a key brain region involved in cognitive and emotional processing. This effect is thought to underlie the potential therapeutic benefits of this compound in schizophrenia and related disorders.

properties

IUPAC Name

N-cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O/c1-14-15(2)21-13-22-19(14)24-10-7-18(8-11-24)25-9-3-4-16(12-25)20(26)23-17-5-6-17/h13,16-18H,3-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPVYLLLFVUZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.